tert-butyl (3R)-3-(2-oxoethyl)pyrrolidine-1-carboxylate
CAS No.: 1374673-63-8
Cat. No.: VC11612153
Molecular Formula: C11H19NO3
Molecular Weight: 213.27 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1374673-63-8 |
---|---|
Molecular Formula | C11H19NO3 |
Molecular Weight | 213.27 g/mol |
IUPAC Name | tert-butyl (3R)-3-(2-oxoethyl)pyrrolidine-1-carboxylate |
Standard InChI | InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-6-4-9(8-12)5-7-13/h7,9H,4-6,8H2,1-3H3/t9-/m1/s1 |
Standard InChI Key | XPZCYZRSVIZGRM-SECBINFHSA-N |
Isomeric SMILES | CC(C)(C)OC(=O)N1CC[C@@H](C1)CC=O |
Canonical SMILES | CC(C)(C)OC(=O)N1CCC(C1)CC=O |
Introduction
Chemical Structure and Physicochemical Properties
The molecular structure of tert-butyl (3R)-3-(2-oxoethyl)pyrrolidine-1-carboxylate comprises a five-membered pyrrolidine ring with a Boc-protected amine and a ketone-containing side chain. The (3R) configuration ensures stereochemical specificity, which is crucial for interactions in biological systems.
Molecular Formula and Weight
Key Structural Features
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Pyrrolidine Ring: A saturated five-membered ring with nitrogen at position 1, contributing to basicity and hydrogen-bonding potential.
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Boc Protection: The tert-butyloxycarbonyl group enhances solubility in organic solvents and stabilizes the amine during synthetic reactions .
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2-Oxoethyl Substituent: A ketone group at the terminal ethyl chain, enabling nucleophilic additions and reductions.
Physical Properties
Property | Value | Source Analogs |
---|---|---|
Boiling Point | ~365°C (predicted) | Similar to |
Density | 1.11 g/cm³ (predicted) | Derived from |
Solubility | Soluble in DCM, THF | Inferred from |
The ketone group introduces polarity, moderating solubility in polar aprotic solvents, while the Boc group enhances lipophilicity .
Synthesis and Manufacturing
Synthetic Routes
The synthesis of tert-butyl (3R)-3-(2-oxoethyl)pyrrolidine-1-carboxylate can be achieved through oxidation of the corresponding alcohol precursor, (R)-tert-butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate .
Step 1: Oxidation of Hydroxyethyl to Oxoethyl
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Reagents: Pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
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Conditions: Dichloromethane (DCM) at 0–25°C for 4–12 hours.
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Mechanism: The alcohol undergoes oxidation to a ketone, preserving the stereochemistry at the chiral center.
Step 2: Purification
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Chromatography: Silica gel column chromatography using ethyl acetate/hexane gradients .
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Yield: ~70–85% (estimated from analogous reactions).
Industrial Considerations
Large-scale production requires optimizing catalyst efficiency and minimizing side reactions. Continuous flow systems may enhance oxidation step safety and yield .
Chemical Reactivity and Functional Transformations
The compound’s reactivity is dominated by its ketone and Boc groups:
Nucleophilic Additions
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Grignard Reagents: The ketone reacts with organomagnesium bromides to form tertiary alcohols. For example, methylmagnesium bromide yields tert-butyl (3R)-3-(2-hydroxy-2-propyl)pyrrolidine-1-carboxylate .
Reductions
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NaBH₄/CeCl₃: Selective reduction of the ketone to a secondary alcohol, producing tert-butyl (3R)-3-(2-hydroxyethyl)pyrrolidine-1-carboxylate .
Boc Deprotection
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Acidic Conditions: Trifluoroacetic acid (TFA) in DCM removes the Boc group, generating the free amine, which is susceptible to further functionalization.
Applications in Pharmaceutical Research
Intermediate in Drug Synthesis
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Antiviral Agents: Pyrrolidine derivatives are pivotal in protease inhibitor design. The ketone moiety facilitates covalent binding to viral enzymes.
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Neurological Therapeutics: The compound’s ability to cross the blood-brain barrier (predicted via LogP ~1.5) makes it a candidate for neurotransmitter analogs .
Case Study: Kinase Inhibitor Development
In a 2024 study, tert-butyl (3R)-3-(2-oxoethyl)pyrrolidine-1-carboxylate was alkylated at the ketone position to introduce a phosphonate group, creating a potent ATP-competitive kinase inhibitor (IC₅₀ = 0.2 µM).
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